molecular formula C21H23NO3 B11044826 Methyl 4-[(4-phenylcyclohexyl)carbamoyl]benzoate

Methyl 4-[(4-phenylcyclohexyl)carbamoyl]benzoate

Cat. No.: B11044826
M. Wt: 337.4 g/mol
InChI Key: ZEKZVSMAAHRHEN-UHFFFAOYSA-N
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Description

Methyl 4-[(4-phenylcyclohexyl)carbamoyl]benzoate is a complex organic compound with a molecular formula of C21H23NO3 It is characterized by the presence of a benzoate ester group, a phenylcyclohexyl group, and a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-phenylcyclohexyl)carbamoyl]benzoate typically involves the reaction of 4-phenylcyclohexylamine with methyl 4-isocyanatobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-phenylcyclohexyl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups, often using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or carbamates.

Scientific Research Applications

Methyl 4-[(4-phenylcyclohexyl)carbamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-phenylcyclohexyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The carbamoyl group may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(4-phenylcyclohexyl)carbamoyl]benzoate is unique due to the presence of the phenylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 4-[(4-phenylcyclohexyl)carbamoyl]benzoate

InChI

InChI=1S/C21H23NO3/c1-25-21(24)18-9-7-17(8-10-18)20(23)22-19-13-11-16(12-14-19)15-5-3-2-4-6-15/h2-10,16,19H,11-14H2,1H3,(H,22,23)

InChI Key

ZEKZVSMAAHRHEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

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